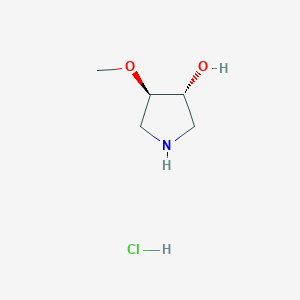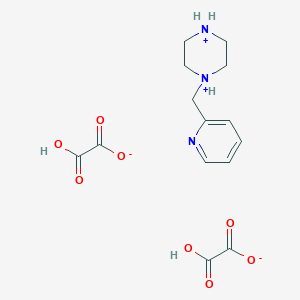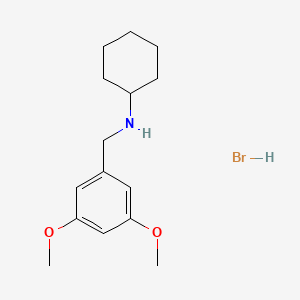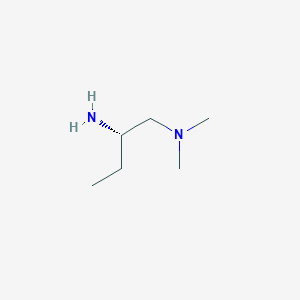
(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups and a chiral center, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl typically involves the reaction of (S)-2-aminobutan-1-ol with formaldehyde and hydrogen chloride. The reaction proceeds under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:
Starting Material: (S)-2-aminobutan-1-ol
Reagents: Formaldehyde, Hydrogen chloride
Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to facilitate the formation of the diamine hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the diamine to its corresponding amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which have diverse applications in chemical synthesis and industry.
Scientific Research Applications
(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is utilized in various scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism by which (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The diamine groups facilitate nucleophilic interactions, making it a versatile reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-N1,N1-Dimethyl-1,2-butanediamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
N,N-Dimethylethylenediamine: A structurally similar compound with two carbon atoms between the amine groups.
N,N-Dimethylpropylenediamine: Another related compound with three carbon atoms between the amine groups.
Uniqueness
(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where the configuration of the molecule can significantly impact its biological activity and efficacy.
Properties
IUPAC Name |
(2S)-1-N,1-N-dimethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRUIVSMWDCKNI-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate](/img/structure/B7970953.png)

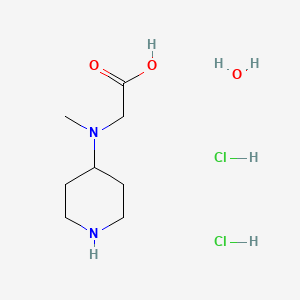
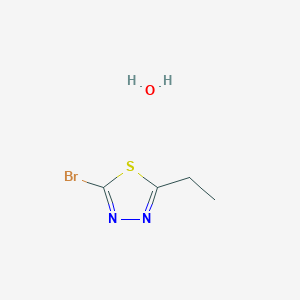
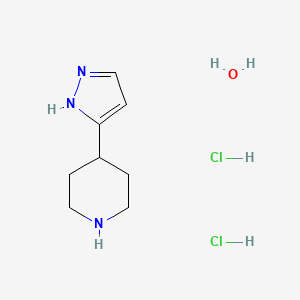
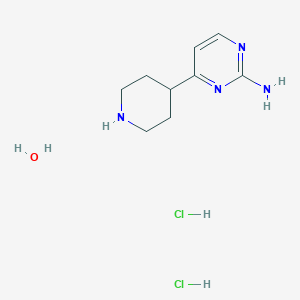
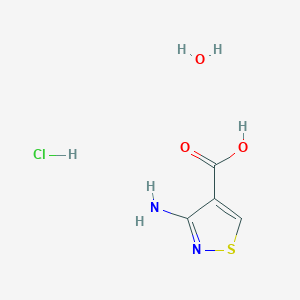
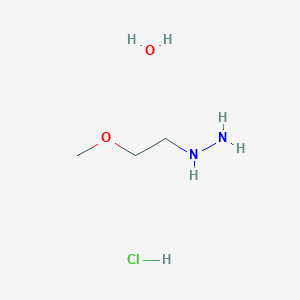
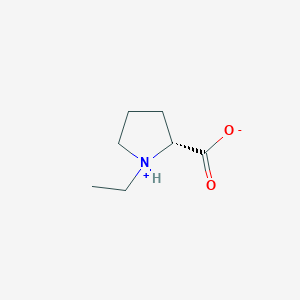
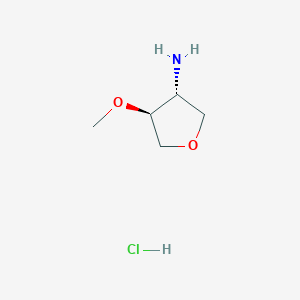
![(3'R,4'R)-[1,3'-Bipyrrolidin]-4'-ol](/img/structure/B7971043.png)
